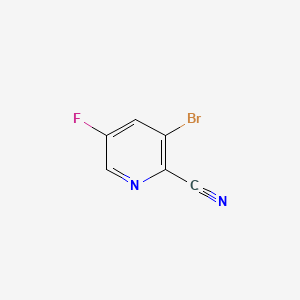

3-Bromo-5-fluoropicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSREGULYFXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677440 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950670-18-5 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Bromo-5-fluoropicolinonitrile

Abstract

This technical guide provides an in-depth examination of 3-Bromo-5-fluoropicolinonitrile (CAS No. 950670-18-5), a critical heterocyclic building block in modern medicinal chemistry. We present a detailed, field-proven synthetic protocol, elucidate the rationale behind key experimental steps, and offer a comprehensive guide to the analytical characterization of the final compound. This document is intended for researchers, chemists, and process development scientists engaged in drug discovery and synthetic chemistry, providing the necessary insights for the successful synthesis, purification, and validation of this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound, a substituted pyridine nitrile, is a highly valued intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its strategic importance stems from its unique trifunctional architecture:

-

The Bromine Atom: Serves as an excellent leaving group, making it an ideal handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1]

-

The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[3] Fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][3]

-

The Nitrile Group: This versatile functional group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various other functionalities, offering a wide range of synthetic possibilities.[1]

This combination of reactive sites makes this compound a cornerstone for building diverse molecular libraries and optimizing lead compounds in drug discovery programs.[1][4] It is a key precursor for synthesizing a range of therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs), tyrosine kinase inhibitors for cancer therapy, and various antiviral and anti-inflammatory agents.[2]

Synthesis of this compound

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-Amino-5-fluoro-3-bromopyridine. This pathway involves a classic Sandmeyer reaction, a robust and well-understood transformation for converting an amino group on an aromatic ring into a variety of functional groups.

Synthetic Workflow Overview

The overall transformation is outlined below. The first step is the diazotization of the starting amine, followed by a copper-catalyzed cyanation to yield the target nitrile.

Caption: Synthetic route from 2-Amino-3-bromo-5-fluoropyridine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and emphasizes safety and reproducibility.

Materials and Reagents:

-

2-Amino-3-bromo-5-fluoropyridine (1.0 eq)[5]

-

Hydrobromic Acid (HBr), 48% aqueous solution (4.0 eq)

-

Sodium Nitrite (NaNO₂), (1.1 eq)

-

Copper(I) Cyanide (CuCN), (1.2 eq)

-

Potassium Cyanide (KCN), (1.2 eq)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Diazotization (Formation of Diazonium Salt):

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Amino-3-bromo-5-fluoropyridine (1.0 eq) and 48% HBr (4.0 eq).

-

Cool the resulting slurry to 0-5 °C using an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water and add it dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for 1 hour after the addition is complete. The formation of the diazonium salt is typically indicated by a change in color and consistency.

Application Scientist's Note: The Sandmeyer reaction is a powerful method for replacing an amino group with a halide or pseudohalide.[6][7] Maintaining a low temperature (0-5 °C) is critical during diazotization to prevent the unstable diazonium salt from decomposing prematurely. The use of HBr not only protonates the amine but also provides the counter-ion for the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate, larger flask, prepare a solution of Copper(I) Cyanide (1.2 eq) and Potassium Cyanide (1.2 eq) in deionized water. Heat this solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous nitrogen gas evolution will occur.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.

Application Scientist's Note: Copper(I) cyanide is the classic reagent for the cyanation step of the Sandmeyer reaction.[7] The reaction proceeds via a radical mechanism initiated by the single-electron transfer from the copper(I) species to the diazonium salt. Heating is required to drive the reaction to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous mixture three times with a suitable organic solvent like Dichloromethane or Ethyl Acetate.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A purity of ≥98% is typically required for applications in drug discovery.[1][4]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂BrFN₂ | [8][9] |

| Molecular Weight | 201.00 g/mol | [8][9] |

| Appearance | Solid | [8][9] |

| Solubility | Soluble in most organic solvents like acetone, ethanol, and chloroform; sparingly soluble in water. | [2] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. The following data are typical for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the two protons on the pyridine ring. The coupling patterns (doublets of doublets) will be influenced by both H-H and H-F coupling constants.

-

¹³C NMR: The carbon NMR will show six distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents (Br, F, CN).

-

¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the single fluorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2230 - 2240 | Strong, sharp absorption |

| C=C, C=N (Aromatic) | ~1550 - 1600 | Medium to strong absorptions |

| C-F (Fluoro) | ~1200 - 1300 | Strong absorption |

| C-Br (Bromo) | ~550 - 650 | Medium to strong absorption |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in two molecular ion peaks (M and M+2) of nearly equal intensity.

-

Expected [M]⁺: 200.94 (for ⁷⁹Br) and 202.94 (for ⁸¹Br)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid). Purity is determined by the area percentage of the main product peak.

Safety, Handling, and Storage

Safety:

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.

Conclusion

This compound is a pivotal intermediate whose successful synthesis and rigorous characterization are fundamental to the advancement of many pharmaceutical and agrochemical research programs. The synthetic protocol detailed herein, based on the robust Sandmeyer reaction, offers a reliable and scalable method for obtaining high-purity material. By understanding the rationale behind each experimental step and employing a comprehensive suite of analytical techniques for validation, researchers can confidently utilize this versatile building block to accelerate the discovery and development of novel chemical entities.

References

- The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Bromo-3-Fluoropicolinonitrile: A Versatile Building Block for Pharmaceutical and Agrochemical Industries. (2023, April 3). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Amino-3-bromo-5-fluoropyridine (3-Bromo-5-fluoro-2-pyridinamine). (n.d.). MedChemExpress.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- Sonawane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- This compound. (2017, July 10). Shanghai Peishuo Biotechnology Co., Ltd.

- 2-Amino-3-bromo-5-fluoropyridine 97%. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). BLD Pharm.

- Butt, M. S., & Zhang, H. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(54), 31445-31464.

- Sourcing High-Quality 5-Bromo-3-fluoropicolinonitrile for Research and Development. (2023, October 11). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Bromo-3-fluoropicolinonitrile AldrichCPR. (n.d.). Sigma-Aldrich.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. heteroletters.org [heteroletters.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Bromo-3-fluoropicolinonitrile AldrichCPR 886373-28-0 [sigmaaldrich.com]

Spectroscopic Data of 3-Bromo-5-fluoropicolinonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-fluoropicolinonitrile (CAS No. 950670-18-5), a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, with the molecular formula C₆H₂BrFN₂, is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on the pyridine ring, provides multiple reactive sites for further chemical modifications. Accurate interpretation of its spectroscopic data is crucial for confirming its structure and purity, which are fundamental to its application in complex organic synthesis.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following numbering scheme is used for the atoms in this compound.

Caption: Atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for this compound, the following data is based on established prediction methodologies using advanced computational algorithms. These predictions are grounded in the well-understood effects of substituents on the chemical shifts of pyridine rings. For comparative analysis, experimental data for the closely related compound, 3-Bromo-5-fluoropyridine, is also considered.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H4 | ~8.0-8.2 |

| H6 | ~8.5-8.7 |

Interpretation: The downfield chemical shifts of both protons are characteristic of their positions on an electron-deficient pyridine ring. The presence of the electron-withdrawing nitrile group at the C2 position is expected to deshield the adjacent proton H6, shifting it further downfield compared to H4. The fluorine atom at C5 will introduce splitting to the H4 and H6 signals due to H-F coupling.

Experimental Protocol (Predicted): A predicted ¹H NMR spectrum can be generated using software such as ChemDraw or other online NMR prediction tools. The standard parameters for such a prediction would be a simulated frequency of 400 MHz and deuterated chloroform (CDCl₃) as the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the molecule.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C-CN) | ~130-135 |

| C3 (C-Br) | ~115-120 |

| C4 | ~140-145 |

| C5 (C-F) | ~160-165 (d, ¹JCF) |

| C6 | ~150-155 |

| CN | ~115-120 |

Interpretation: The chemical shifts are influenced by the nature of the substituents. The carbon atom bonded to the highly electronegative fluorine (C5) is expected to be the most downfield and will appear as a doublet due to one-bond coupling with ¹⁹F. The carbon bearing the bromine atom (C3) will be shifted upfield relative to the other ring carbons. The nitrile carbon (CN) also appears in a characteristic region.

¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum.

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (ppm) |

| F5 | ~(-110) - (-130) |

Interpretation: The chemical shift of the fluorine atom is influenced by its position on the pyridine ring and the presence of the other substituents. The signal is expected to be a multiplet due to coupling with the adjacent protons, H4 and H6.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Predicted IR Absorption Bands | |

| Frequency (cm⁻¹) | Vibrational Mode |

| ~2230 | C≡N stretch (nitrile) |

| ~1600-1400 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-F stretch |

| ~1100-1000 | C-H in-plane bending |

| ~850-750 | C-H out-of-plane bending |

| ~700-600 | C-Br stretch |

Interpretation: The most prominent and diagnostic peak will be the sharp absorption band for the nitrile group (C≡N) around 2230 cm⁻¹. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region. The C-F and C-Br stretching vibrations are also expected in their characteristic regions.

Experimental Protocol: An IR spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained by electron ionization (EI), is expected to show the molecular ion peak and several characteristic fragment ions.

| Predicted Mass Spectrum Data | |

| m/z | Interpretation |

| 200/202 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 173/175 | [M - HCN]⁺ |

| 121 | [M - Br]⁺ |

| 94 | [M - Br - HCN]⁺ |

Interpretation: Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for picolinonitriles include the loss of HCN. Cleavage of the C-Br bond is also a likely fragmentation pathway, leading to a fragment at m/z 121.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: A mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Conclusion

The spectroscopic data presented in this guide, based on computational predictions and analysis of related structures, provide a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data are consistent with the assigned structure and offer valuable insights for researchers working with this important chemical intermediate.

References

- Note: As direct experimental data for this compound is not widely published, this reference section is based on general spectroscopic principles and data for analogous compounds.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link])

-

ChemDraw, PerkinElmer Informatics. (for NMR prediction)

Physical and chemical properties of 3-bromo-5-fluoropyridine-2-carbonitrile

An In-depth Technical Guide to 3-bromo-5-fluoropyridine-2-carbonitrile

Executive Summary

3-Bromo-5-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative that serves as a versatile building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring a nitrile, a bromine atom, and a fluorine atom on the pyridine core, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. The strategic positioning of its functional groups makes it a valuable intermediate for introducing the fluoropyridine motif into novel pharmaceutical agents and advanced materials.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a chemical entity are foundational to its application in synthesis. They dictate solubility, reactivity, and handling requirements.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a carbonitrile group (-C≡N), at the 3-position with a bromine atom (-Br), and at the 5-position with a fluorine atom (-F).

Caption: Chemical structure of 3-bromo-5-fluoropyridine-2-carbonitrile.

Physicochemical Data Summary

The key properties of 3-bromo-5-fluoropyridine-2-carbonitrile are summarized in the table below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 950670-18-5 | [1][2][3] |

| Molecular Formula | C₆H₂BrFN₂ | [1][2][3] |

| Molecular Weight | 200.99 g/mol | [2] |

| Appearance | White solid | [4] |

| Melting Point | 88 - 91 °C | [4] |

| Purity | Typically >95% | [4] |

| Synonyms | 3-bromo-5-fluoropicolinonitrile, 3-Bromo-2-cyano-5-fluoropyridine | [2][3] |

Spectroscopic Profile (Predicted)

While comprehensive published spectra for this specific isomer are not widely available, its spectroscopic characteristics can be predicted based on its structure. These predictions serve as a benchmark for researchers to verify the identity and purity of their samples.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

The proton at C4 (adjacent to the fluorine) would likely appear as a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine atom at C5.

-

The proton at C6 (adjacent to the nitrogen) would appear as a doublet, coupling with the proton at C4.

-

-

¹³C NMR: Six distinct carbon signals are expected. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the nitrile group (C2) appearing downfield, and the carbons attached to the halogens (C3 and C5) also showing characteristic shifts.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position. This signal may exhibit coupling to the adjacent proton at C4.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z for the most abundant isotopes would be around 200 and 202.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile (-C≡N) stretching vibration. Other bands corresponding to C-Br, C-F, and aromatic C-H and C=C/C=N vibrations would also be present.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-bromo-5-fluoropyridine-2-carbonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

Overview of Reactive Sites

The molecule offers three primary sites for chemical modification, making it a highly versatile synthetic intermediate.

Caption: Key reactive sites on 3-bromo-5-fluoropyridine-2-carbonitrile.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C5 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group. This site is the most readily targeted for modification. It has been demonstrated that this compound reacts with secondary amines, such as piperidine derivatives, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 90°C) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] This reaction is a powerful method for introducing nitrogen-based substituents at the C5 position.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the C3 position serves as a classical handle for palladium-catalyzed cross-coupling reactions. Although specific examples for this exact isomer are not prevalent in the literature, its structure is well-suited for reactions such as:

-

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with aryl or alkyl boronic acids/esters.[5][6]

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with various amines.

-

Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

The reactivity order in pyridines generally favors reactions at positions 2/6 or 4 over positions 3/5. However, the C-Br bond is significantly more reactive in these coupling reactions than the C-F bond, allowing for selective functionalization at the C3 position while leaving the fluorine atom intact for subsequent SNAr reactions.

Nitrile Group Transformations

The nitrile group at C2 is a versatile functional group that can be converted into several other moieties:

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These transformations further expand the synthetic utility of derivatives made from this starting material.

Experimental Protocols

The following protocols provide practical, step-by-step guidance for a common reaction type and for sample characterization.

Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol is based on a reported procedure and illustrates the functionalization at the C5-fluorine position.[1]

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology:

-

Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-bromo-5-fluoropyridine-2-carbonitrile (1.0 eq), the desired secondary amine (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the suspension.

-

Heating: Heat the reaction mixture to 90°C and stir for the required time (typically 3-12 hours), monitoring the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Work-up: After cooling to room temperature, remove the DMF under high vacuum. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the desired substituted product.[1]

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent Selection: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to the instrument's standard operating procedures.

Handling, Storage, and Safety

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

-

Safety Precautions: 3-Bromo-5-fluoropyridine-2-carbonitrile is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

3-Bromo-5-fluoropyridine-2-carbonitrile is a high-value synthetic intermediate with strategically placed functional groups that allow for sequential and selective chemical modifications. Its utility in nucleophilic aromatic substitution and its potential for palladium-catalyzed cross-coupling make it a powerful tool for medicinal chemists aiming to synthesize novel heterocyclic compounds. The insights and protocols provided in this guide are intended to enable researchers to effectively and safely incorporate this versatile building block into their drug discovery and development programs.

References

-

PubChem. (n.d.). 5-Bromo-3-fluoropyridine-2-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

IndiaMART. (n.d.). 5 Bromo 3 Fluoropyridine 2 Carbonitrile. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-5-fluoro-2-methoxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

SpectraBase. (n.d.). 5-Bromo-2,3-difluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-2-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-bromo-5-fluoropyridine-2-carbonitrile (CAS 950670-18-5): A Key Building Block for the BRAF Inhibitor Dabrafenib

Abstract

This technical guide provides a comprehensive overview of the chemical entity corresponding to CAS number 950670-18-5, identified as 3-bromo-5-fluoropyridine-2-carbonitrile. While this compound possesses inherent chemical interest as a functionalized heterocyclic molecule, its primary significance in the field of drug discovery and development lies in its role as a critical starting material for the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutated BRAF kinase. This guide will delve into the chemical properties of 3-bromo-5-fluoropyridine-2-carbonitrile, provide a detailed, step-by-step synthesis of Dabrafenib from this precursor, and explore the mechanism of action of Dabrafenib within the MAPK/ERK signaling pathway. Furthermore, this document includes detailed experimental protocols for key assays used to characterize the activity of Dabrafenib, intended for researchers, scientists, and drug development professionals.

Introduction to 3-bromo-5-fluoropyridine-2-carbonitrile

3-bromo-5-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative with the molecular formula C₆H₂BrFN₂.[1][2][3] Its chemical structure features a pyridine ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a nitrile group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry.

| Property | Value |

| CAS Number | 950670-18-5 |

| IUPAC Name | 3-bromo-5-fluoropyridine-2-carbonitrile |

| Molecular Formula | C₆H₂BrFN₂ |

| Molecular Weight | 201.00 g/mol |

| Appearance | White to off-white solid |

| SMILES | C1=C(C=NC(=C1Br)C#N)F |

The strategic placement of the bromine and fluorine atoms, along with the nitrile group, allows for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the nitrile group. These properties are expertly exploited in the multi-step synthesis of Dabrafenib.

The Pivotal Role in the Synthesis of Dabrafenib

The primary application of 3-bromo-5-fluoropyridine-2-carbonitrile in the pharmaceutical industry is as a key building block in the synthesis of Dabrafenib. Dabrafenib is an orally bioavailable inhibitor of the B-Raf (BRAF) protein, a serine/threonine protein kinase that plays a crucial role in the MAP kinase/ERKs signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers, most notably melanoma.

The synthesis of Dabrafenib is a complex process involving the sequential construction of the drug's core structure. 3-bromo-5-fluoropyridine-2-carbonitrile serves as a foundational scaffold onto which other key fragments of the Dabrafenib molecule are assembled.

Step-by-Step Synthesis of Dabrafenib from 3-bromo-5-fluoropyridine-2-carbonitrile (Illustrative Pathway)

The following is a representative synthetic route to Dabrafenib, highlighting the integration of 3-bromo-5-fluoropyridine-2-carbonitrile. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (Dabrafenib)

Step 1: Synthesis of the Thiazole Core

The initial steps of the synthesis focus on constructing the central thiazole ring of Dabrafenib. This typically involves the reaction of a functionalized aniline with a thioamide.

Step 2: Coupling with the Pyrimidine Moiety

The subsequent key step involves a cross-coupling reaction to introduce the aminopyrimidine moiety.

Step 3: Introduction of the Benzenesulfonamide Side Chain

Finally, the benzenesulfonamide side chain is introduced via a sulfonamidation reaction to yield Dabrafenib. While a detailed, multi-step synthesis starting from 3-bromo-5-fluoropyridine-2-carbonitrile is complex and proprietary, a key transformation involves the displacement of the bromine atom on the pyridine ring. A patent for the preparation of Dabrafenib outlines a process that involves several key transformations, including sulfonamidation, halogenation, thiazole cyclization, acetylation, and pyrimidine cyclization.

A crucial step in a known synthetic route involves the reaction of an intermediate with ammonium hydroxide under pressure to form the aminopyrimidine ring, which is a key structural feature of Dabrafenib.

Mechanism of Action of Dabrafenib and the MAPK/ERK Signaling Pathway

Dabrafenib is a potent and selective, ATP-competitive inhibitor of the BRAF kinase, with particularly high affinity for the V600E mutant form of the enzyme. In normal cellular signaling, the MAPK/ERK pathway is tightly regulated and transmits signals from cell surface receptors to the nucleus, controlling fundamental cellular processes such as proliferation, differentiation, and survival.

In melanoma cells harboring the BRAF V600E mutation, the BRAF protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, irrespective of upstream signals. This uncontrolled signaling cascade drives tumor growth. Dabrafenib selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, preventing its catalytic activity. This inhibition leads to a blockage of the downstream phosphorylation of MEK and ERK. The ultimate consequence is the suppression of signals that promote cell proliferation and survival, leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.

Key Experimental Protocols for Characterizing Dabrafenib Activity

To assess the efficacy and mechanism of action of Dabrafenib, a series of in vitro cellular and biochemical assays are employed. The following protocols provide detailed, step-by-step methodologies for these key experiments.

Protocol 2: In Vitro BRAF Kinase Activity Assay

This assay quantitatively measures the ability of Dabrafenib to inhibit the enzymatic activity of the BRAF V600E kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

Kinase assay buffer

-

ATP

-

BRAF substrate (e.g., purified inactive MEK1)

-

Dabrafenib stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of Dabrafenib in kinase assay buffer. A typical concentration range would be from 1 µM to 0.01 nM.

-

Kinase Reaction Setup: In a 96-well plate, add 5 µL of each Dabrafenib dilution or vehicle control (DMSO) to the appropriate wells.

-

Add 20 µL of a master mix containing the BRAF V600E enzyme and the MEK1 substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

Luminescence Detection: After incubation, allow the plate to equilibrate to room temperature for 10 minutes.

-

Add 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of BRAF V600E activity for each Dabrafenib concentration relative to the vehicle control. Plot the percent inhibition against the log of the Dabrafenib concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of Dabrafenib on the viability and proliferation of cancer cells.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A375 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Dabrafenib Treatment: Prepare serial dilutions of Dabrafenib in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of Dabrafenib. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Dabrafenib concentration relative to the vehicle control. Plot the cell viability against the log of the Dabrafenib concentration and determine the IC₅₀ value.[4][5]

Protocol 4: Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to visualize and quantify the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with Dabrafenib.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375 cells)

-

Dabrafenib stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-pERK, rabbit anti-ERK, rabbit anti-pMEK, rabbit anti-MEK, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Dabrafenib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and incubate with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins (p-MEK, p-ERK) to the total protein levels (MEK, ERK) and the loading control (β-actin). This will demonstrate the dose-dependent inhibition of MAPK pathway signaling by Dabrafenib.[1][6][7][8]

Conclusion

3-bromo-5-fluoropyridine-2-carbonitrile (CAS 950670-18-5) is a chemical intermediate of significant value in the synthesis of the targeted cancer therapeutic, Dabrafenib. The strategic placement of its functional groups enables its efficient incorporation into the complex molecular architecture of this BRAF inhibitor. Understanding the synthesis of Dabrafenib from this key building block, coupled with a thorough knowledge of its mechanism of action and the experimental protocols to verify its activity, provides a comprehensive picture for researchers in the field of oncology and drug development. This guide serves as a technical resource to facilitate further research and innovation in the development of targeted cancer therapies.

References

- Vertex AI Search. (n.d.). 3-Bromo-5-fluoro-2-cyanopyridine, 97% 1 g | Request for Quote ...

- Fisher Scientific. (n.d.). CAS RN 950670-18-5.

- EON... (n.d.). 3-bromo-5-fluoropyridine-2-carbonitrile – (950670-18-5).

- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of pERK and pMEK Inhibition by Dabrafenib.

- King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Mook, R. A., Jr, ... & Laquerre, S. G. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PloS one, 8(7), e67583.

- BenchChem. (2025). Application Notes and Protocols for Generating Dabrafenib-Resistant Cancer Cell Lines.

- BenchChem. (2025).

- Smogorzewska, A., & de Lange, T. (2014). Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma. Molecular systems biology, 10(1), 713.

- Lito, P., Pratilas, C. A., Joseph, E. W., Tadi, M., Halilovic, E., Getlik, M., ... & Rosen, N. (2012). Receptor-driven ERK pulses reconfigure MAPK signaling and enable persistence of drug-adapted BRAF-mutant melanoma cells. Cancer cell, 22(5), 648-662.

- Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved December 31, 2025, from [Link]

- ATCC. (n.d.).

-

Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). Western blot analysis of AKT, MEK, and ERK phosphorylation in the... Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). Western blot analysis of Raf/MEK/ERK pathway component expression and... Retrieved December 31, 2025, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Reactivity and stability of 3-Bromo-5-fluoropicolinonitrile

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-5-fluoropicolinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block for professionals in drug development and chemical research. We will delve into its core physicochemical properties, reactivity, stability, and safe handling protocols, offering field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No: 950670-18-5) is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its strategic combination of a pyridine ring, a nitrile group, a bromine atom, and a fluorine atom offers multiple reactive handles, making it a highly sought-after precursor in the pharmaceutical and agrochemical industries.[2][3] The presence of fluorine is particularly noteworthy, as this element is known to enhance crucial properties in drug candidates, such as metabolic stability and binding affinity.[2] This guide will explore the chemical nuances of this compound, providing researchers with the foundational knowledge to leverage its synthetic potential effectively and safely.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. These properties dictate its behavior in different solvent systems and its requirements for storage and handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrFN₂ | |

| Molecular Weight | 201.00 g/mol | |

| CAS Number | 950670-18-5 (Note: Some sources cite 886373-28-0 for the isomer 5-Bromo-3-fluoropicolinonitrile) | [4] |

| Appearance | Solid | |

| Melting Point | 103-105 °C | [5][6] |

| Boiling Point | 238.0 ± 35.0 °C (at 760 Torr) | [5][6] |

| Density | 1.81 ± 0.1 g/cm³ | [5][6] |

| InChI Key | OLOSREGULYFXDD-UHFFFAOYSA-N | |

| SMILES String | Fc1cnc(C#N)c(Br)c1 |

Chemical Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from its trifunctional nature. The pyridine core is adorned with three distinct functional groups, each offering a unique avenue for chemical modification. This multi-faceted reactivity allows for a modular and strategic approach to molecular design.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Causality Note: The choice of a palladium catalyst and a base is critical. The base activates the boronic acid, and the palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Broader Implications in Drug Discovery

The strategic use of building blocks like this compound is crucial for navigating the complexities of modern drug discovery. Its structural features are particularly relevant for designing molecules that operate "beyond the Rule of Five" (bRo5). [7][8]These larger, more complex molecules are often required to modulate challenging targets like protein-protein interfaces. [8]The ability to use this intermediate to rapidly generate analogs allows medicinal chemists to fine-tune properties such as solubility, permeability, and target engagement, accelerating the journey from hit to lead. [1][7]

Conclusion

This compound is a powerful and versatile intermediate in synthetic chemistry. Its well-defined reactive sites—the labile bromine, the modulating fluorine, and the convertible nitrile—provide a robust platform for the synthesis of novel compounds. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, enables researchers to unlock its full potential. This guide serves as a foundational resource for scientists and drug development professionals aiming to leverage this key building block for innovation and discovery.

References

-

The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

5-bromo-3-fluoropicolinonitrile - ChemBK. ChemBK. [Link]

-

5-Bromo-3-fluoropicolinonitrile - Acros Pharmatech. Acros Pharmatech. [Link]

-

5-Bromo-3-Fluoropicolinonitrile: A Versatile Building Block for Pharmaceutical and Agrochemical Industries - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Sourcing High-Quality 5-Bromo-3-fluoropicolinonitrile for Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

5-Bromo-3-fluoropicolinonitrile - Acros Pharmatech. Acros Pharmatech. [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. National Institutes of Health. [Link]

-

This compound - Acros Pharmatech. Acros Pharmatech. [Link]

-

CAS 886373-28-0 MFCD07375030-5-Bromo-3-fluoropicolinonitrile - LabNetwork. LabNetwork. [Link]

-

3-bromophthalide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Why some targets benefit from beyond rule of five drugs - PMC. National Institutes of Health. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-5-fluoropicolinic acid - [nashpharmatech.com]

- 5. chembk.com [chembk.com]

- 6. 5-Bromo-3-fluoropicolinonitrile [acrospharma.co.kr]

- 7. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoropicolinonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluoropicolinonitrile, a key building block in the pharmaceutical and agrochemical industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of its solubility, offering a framework for its effective use in synthesis and formulation.

Introduction to this compound

This compound is a substituted pyridine nitrile with the chemical formula C₆H₂BrFN₂ and a molecular weight of approximately 201.00 g/mol . It typically presents as a solid at room temperature, with a melting point in the range of 103-105°C.[3][4] Its chemical structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a pyridine ring, makes it a versatile intermediate for creating complex molecules.[2] The bromine atom serves as a leaving group for cross-coupling reactions, the fluorine atom can enhance metabolic stability in drug candidates, and the nitrile group is readily convertible to other functional groups.[2] Given its importance, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities are more likely to be soluble in each other. The polarity of this compound is influenced by the electronegative fluorine and nitrogen atoms, which create polar bonds and can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). However, the overall molecule has significant nonpolar character due to the aromatic ring and the bromine atom. Therefore, its solubility will be a balance of these competing factors.

A qualitative assessment suggests that this compound is sparingly soluble in water but should exhibit good solubility in many common organic solvents.[1] A more quantitative prediction can be made by considering the polarity of the solvents, categorized as follows:

-

Polar Protic Solvents: These solvents (e.g., alcohols, carboxylic acids) can act as hydrogen bond donors and acceptors. They are likely to have moderate to good solubility for this compound.

-

Polar Aprotic Solvents: These solvents (e.g., ketones, esters, ethers, nitriles) have dipoles but do not have acidic protons to donate for hydrogen bonding. They are expected to be effective solvents.

-

Nonpolar Solvents: These solvents (e.g., alkanes, aromatic hydrocarbons) lack significant dipoles and primarily interact through weaker van der Waals forces. The solubility in these solvents is expected to be lower.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring the system reaches equilibrium and that measurements are taken accurately.

Materials and Equipment

-

This compound (purity ≥98%)

-

A range of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to ensure all undissolved solid is pelleted at the bottom.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution (the solubility) by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Solubility Data of this compound

| Solvent Class | Solvent | Expected Solubility at 25°C (mg/mL) | Polarity Index |

| Polar Aprotic | Acetone | > 100 | 5.1 |

| Acetonitrile | > 50 | 5.8 | |

| Dimethylformamide (DMF) | > 200 | 6.4 | |

| Dimethyl Sulfoxide (DMSO) | > 200 | 7.2 | |

| Ethyl Acetate | ~50-100 | 4.4 | |

| Tetrahydrofuran (THF) | > 100 | 4.0 | |

| Polar Protic | Ethanol | ~50-100 | 4.3 |

| Methanol | ~20-50 | 5.1 | |

| Isopropanol | ~20-50 | 3.9 | |

| Nonpolar | Chloroform | > 100 | 4.1 |

| Dichloromethane (DCM) | > 100 | 3.1 | |

| Toluene | < 20 | 2.4 | |

| Hexane | < 5 | 0.1 | |

| Aqueous | Water | < 1 (Sparingly Soluble) | 10.2 |

Note: The expected solubility values are estimates based on the compound's structure and qualitative statements. Experimental verification is highly recommended.

Discussion and Practical Implications

The predicted solubility profile indicates that this compound has high solubility in a range of polar aprotic and some polar protic solvents. This is consistent with its molecular structure, which allows for strong dipole-dipole interactions. The high solubility in solvents like acetone, THF, and DCM makes them excellent choices for reaction media. For purification by crystallization, a binary solvent system might be ideal, such as dissolving the compound in a good solvent (e.g., acetone) and then adding a poor solvent (e.g., hexane or water) to induce precipitation.

The low solubility in nonpolar solvents like hexane can be exploited for purification, where hexane can be used to wash away nonpolar impurities. The very low aqueous solubility is typical for a molecule of this size and polarity.

Safety Considerations

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning". When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5][6] Refer to the Safety Data Sheet (SDS) for complete safety information before use.[5][6]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. By understanding its solubility characteristics and employing the detailed experimental protocol provided, researchers can optimize its use in synthetic and formulation applications. The provided solubility data, while partially based on estimations, offers a strong starting point for solvent selection and process development.

References

-

ChemBK. (2024, April 9). 5-bromo-3-fluoropicolinonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 3). 5-Bromo-3-Fluoropicolinonitrile: A Versatile Building Block for Pharmaceutical and Agrochemical Industries. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 5-Bromo-3-fluoropicolinonitrile. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Picolinonitriles

Abstract

The substituted picolinonitrile framework, a pyridine ring bearing a cyano group at the 2-position, represents a cornerstone in modern synthetic chemistry. Its intrinsic electronic properties and versatile reactivity have established it as a "privileged scaffold" in the design and synthesis of a vast array of functional molecules. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and diverse applications of substituted picolinonitriles. We will delve into the causality behind experimental choices in key synthetic protocols, present quantitative data for comparative analysis, and elucidate the role of this remarkable heterocyclic motif in medicinal chemistry, agrochemicals, and materials science. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both historical perspective and practical, field-proven insights.

A Historical Perspective: From Coal Tar to Catalysis

The story of substituted picolinonitriles is intrinsically linked to the broader history of pyridine chemistry. While pyridine itself was first isolated from bone oil and later from coal tar, its synthetic origins date back to 1876.[1] The commercial production of pyridine from coal tar began in the 1920s, with more sophisticated synthetic processes emerging in the 1950s.[1] The introduction of the cyano group onto the pyridine ring, creating the picolinonitrile scaffold, marked a significant step forward in expanding the synthetic utility of this heterocycle.

One of the earliest and most foundational methods for the synthesis of substituted pyridines is the Hantzsch Pyridine Synthesis , first reported by Arthur Hantzsch in 1881.[2][3] This multicomponent reaction, initially yielding a dihydropyridine, laid the groundwork for the construction of the pyridine ring from acyclic precursors.[4][5] The seminal work by Hantzsch was published in Justus Liebigs Annalen der Chemie in 1882, a journal that was a cornerstone of chemical literature in that era.[6][7][8][9][10]

A significant milestone in the direct synthesis of picolinonitriles was a patent filed in 1946, which described the preparation of 2-cyanopyridine by reacting cyanogen with 1,3-dienes.[11] This process, operable in both liquid and vapor phases, provided a direct route to this valuable intermediate.[11]

Over the decades, the synthetic repertoire for accessing substituted picolinonitriles has expanded dramatically, moving from classical condensation reactions to highly efficient, modern catalytic methods. This evolution reflects the increasing demand for these compounds as key building blocks in various scientific and technological fields.

Foundational Synthetic Methodologies

The synthesis of substituted picolinonitriles can be broadly categorized into two approaches: the construction of the pyridine ring with a pre-existing cyano group or the introduction of the cyano group onto a pre-formed pyridine ring.

De Novo Ring Synthesis

The Hantzsch synthesis remains a powerful tool for the construction of substituted pyridines.[9] While the classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, modifications have been developed to introduce a cyano group.[2][3][5] For instance, using a β-aminocrotononitrile as one of the components can directly lead to the formation of a cyanopyridine derivative.[3]

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives [12]

This protocol exemplifies a modern, microwave-assisted modification of the Hantzsch-type synthesis.

-

In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Irradiate the solvent-free mixture in a microwave reactor for 7-9 minutes.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a small amount of ethanol.

-

Purify the crude product by recrystallization from 95% ethanol to afford the desired 2-amino-3-cyanopyridine derivative.

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can be a precursor to substituted cyanopyridines.[13][14] This reaction is particularly useful for constructing fused ring systems where the pyridine ring is part of a larger polycyclic scaffold.[13] The mechanism involves the deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the second nitrile group, leading to cyclization.[1]

Conceptual Workflow for Thorpe-Ziegler Cyclization in Polycyclic Picolinonitrile Synthesis

Caption: Thorpe-Ziegler strategy for complex picolinonitriles.

Cyanation of Pre-formed Pyridine Rings

Direct cyanation of the pyridine ring is a common and often more versatile approach to synthesizing substituted picolinonitriles.

A classical and straightforward method for the synthesis of picolinonitriles is the dehydration of the corresponding picolinamide. This is typically achieved using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀).

Experimental Protocol: Synthesis of 3-Cyanopyridine from Nicotinamide [15]

-

In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

-

Stopper the flask and shake to thoroughly mix the powders.

-

Connect the flask via a wide-bore tube to a long air condenser arranged for distillation. Use a Claisen flask cooled in an ice-salt bath as the receiver.

-

Reduce the pressure to 15-20 mm Hg.

-

Heat the mixture vigorously with a large, free flame, moving the flame to melt the material as rapidly as possible. Continue heating until no more product distills over.

-

Allow the apparatus to cool. Rinse the product from the condenser with ether (or acetone) and combine with the distillate.

-

Remove the solvent by distillation on a steam bath.

-

Distill the crude product at atmospheric pressure using an air condenser to yield 3-cyanopyridine.

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions. The cyanation of halopyridines, particularly bromo- and chloropyridines, is a highly effective method for introducing the cyano group with a high degree of regioselectivity. Palladium and copper-based catalytic systems are most commonly employed.[16][17][18][19] The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), has made these methods more environmentally benign.[16]

General Workflow for Palladium-Catalyzed Cyanation of a Halopyridine

Caption: Typical workflow for Pd-catalyzed cyanation.

Physicochemical and Spectroscopic Data

The following table summarizes key data for a selection of substituted picolinonitriles, providing a basis for comparison and characterization.

| Compound Name | Structure | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 2-Pyridinecarbonitrile | C₆H₄N₂ | C₆H₄N₂ | 52 | - | 7.63, 7.78, 7.95, 8.76 | 117.0, 126.8, 128.2, 133.3, 137.0, 151.0 | [20] |

| 3-Methyl-2-pyridinecarbonitrile | C₇H₆N₂ | C₇H₆N₂ | 75 | 83.5 | 2.58, 7.43, 7.69, 8.55 | 18.6, 116.3, 126.5, 134.0, 138.0, 138.4, 148.4 | [20] |

| 4-Methyl-2-pyridinecarbonitrile | C₇H₆N₂ | C₇H₆N₂ | 42 | 87.0 | 2.48, 7.42, 7.52, 8.57 | 20.8, 117.3, 127.8, 129.3, 133.7, 148.7, 150.7 | [20] |

| 3-Bromo-2-pyridinecarbonitrile | C₆H₃BrN₂ | C₆H₃BrN₂ | 81 | - | 7.89, 8.21, 8.66 | 115.6, 124.5, 127.6, 135.2, 140.6, 149.0 | [20] |

Applications of Substituted Picolinonitriles

The versatility of the substituted picolinonitrile scaffold has led to its widespread application in several key areas of chemical science and technology.

Medicinal Chemistry: A Scaffold for Targeted Therapies

Substituted picolinonitriles are prominent in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer and other diseases.[18] The cyano group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to the target protein.

-

Kinase Inhibitors: A variety of picolinonitrile derivatives have been investigated as inhibitors of kinases such as PIKfyve, PIP4K2C, Rho kinase (ROCK), and epidermal growth factor receptor (EGFR).[7][21][22] The substitution pattern on the pyridine ring allows for fine-tuning of the selectivity and potency of these inhibitors. Structure-activity relationship (SAR) studies have shown that both the position and nature of the substituents are critical for biological activity.[7][10][23]

-

Androgen Receptor Modulators: Certain trifluoromethyl-substituted picolinonitriles have been developed as modulators of the androgen receptor, with potential applications in the treatment of prostate cancer.[19]

Agrochemicals: Protecting Crops

The pyridine ring is a common feature in many agrochemicals, and picolinonitrile derivatives are no exception.[21][24] They are used in the development of:

-

Fungicides: Picolinamide derivatives, which can be synthesized from picolinonitriles, have shown potent fungicidal activity against a range of agriculturally relevant fungi.[23][25][26]

-

Herbicides: The picolinic acid herbicide family, which includes compounds like picloram and clopyralid, are effective against broadleaf weeds.[27] Picolinonitriles serve as key intermediates in the synthesis of these herbicides.[28] The introduction of a trifluoromethyl group into the pyridine ring has been a particularly successful strategy in developing novel agrochemicals.[29][30]

Materials Science: Building Blocks for Functional Materials

The electronic properties of the picolinonitrile scaffold make it an attractive component in the design of functional organic materials.

-

Dye-Sensitized Solar Cells (DSSCs): Pyridyl- and picolinic acid-substituted zinc(II) phthalocyanines have been successfully employed as sensitizers in DSSCs.[22] The picolinic acid moiety can act as an anchoring group to the semiconductor surface (e.g., TiO₂), facilitating electron injection from the photo-excited dye into the semiconductor's conduction band.[31][32][33][34] The electronic tuning of the picolinonitrile core can influence the light-harvesting properties of the dye.

Safety and Handling

Picolinonitriles, like many nitrile-containing compounds, should be handled with care. They can be toxic if ingested, inhaled, or absorbed through the skin.[35] It is essential to consult the specific Safety Data Sheet (SDS) for each substituted picolinonitrile derivative.[2][25] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding the creation of dusts.

-

Washing hands thoroughly after handling.

Conclusion

The journey of substituted picolinonitriles from their conceptual origins in classical pyridine chemistry to their current status as a privileged scaffold in modern molecular design is a testament to their remarkable synthetic versatility and functional significance. The development of a diverse array of synthetic methodologies, from the foundational Hantzsch synthesis and Thorpe-Ziegler reaction to sophisticated transition metal-catalyzed cyanations, has provided chemists with a powerful toolkit for accessing a wide range of these valuable compounds. Their impact is felt across multiple disciplines, from the development of life-saving kinase inhibitors in medicine to the creation of efficient herbicides in agriculture and novel materials for renewable energy. As synthetic methodologies continue to evolve and our understanding of structure-property relationships deepens, the importance of the substituted picolinonitrile scaffold in addressing contemporary scientific and technological challenges is set to grow even further.

References

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. Augusta University Research Profiles. (2012-11-25). [Link]

- Justus Liebigs Annalen der Chemie. (1882). Verlag Chemie.

-

Pyridine. Some Industrial Chemicals - NCBI Bookshelf. [Link]

-

Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. ResearchGate. (2014-01-01). [Link]

-

Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

- Justus Liebigs Annalen der Chemie. (2018-10-25). Verlag Chemie.

-

Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. 2005 (06), 993-997. [Link]

-

Hantzsch Pyridine Synthesis. Scribd. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

- Synthesis method of cyanopyridine and derivatives thereof.

-

Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. (2019-07-01). [Link]

-

Thorpe-Ziegler reaction. Buchler GmbH. [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed. (2014-03-02). [Link]

-

Process for the preparation of 2-cyanopyridines. Justia Patents. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-